5-Carboxy-N-phenyl-2-1H-pyridone-d5 is a deuterated derivative of 5-Carboxy-N-phenyl-2-1H-pyridone, which is recognized as a metabolite of the pharmaceutical compound Pirfenidone. Pirfenidone is primarily used in the treatment of idiopathic pulmonary fibrosis and has implications in managing kidney disease, particularly in patients with diabetes. The deuterated form, 5-Carboxy-N-phenyl-2-1H-pyridone-d5, is utilized in various scientific research applications due to the unique properties imparted by the deuterium labeling, which can influence the compound's pharmacokinetics and metabolic pathways .
The compound is classified under organic compounds and specifically falls within the category of pyridones. Its chemical structure includes a carboxylic acid functional group attached to a phenyl group and a pyridone ring. The deuterated version contains five deuterium atoms, which are isotopes of hydrogen, enhancing its utility in analytical chemistry and biological studies .
The synthesis of 5-Carboxy-N-phenyl-2-1H-pyridone-d5 typically involves the incorporation of deuterium into the parent compound through various synthetic routes. One common method includes:
The reaction conditions often require careful control of temperature and pressure to ensure optimal incorporation of deuterium while minimizing side reactions. Analytical techniques such as nuclear magnetic resonance spectroscopy are employed to confirm the successful incorporation of deuterium into the compound.
The molecular formula for 5-Carboxy-N-phenyl-2-1H-pyridone-d5 is C12H4D5NO3, with a molecular weight of approximately 220.24 g/mol. The structure features:
The presence of deuterium alters certain physical properties compared to its non-deuterated counterpart, such as boiling point and solubility characteristics, which can be significant in metabolic studies .
5-Carboxy-N-phenyl-2-1H-pyridone-d5 participates in various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction .
As a metabolite of Pirfenidone, 5-Carboxy-N-phenyl-2-1H-pyridone-d5 plays a role in several biochemical pathways related to fibrosis and inflammation. The mechanism involves:
Research indicates that this compound may contribute to the anti-fibrotic effects observed with Pirfenidone by modulating biochemical pathways involved in tissue remodeling and inflammation .
The physical properties of 5-Carboxy-N-phenyl-2-1H-pyridone-d5 include:
Chemical properties include stability under various conditions, reactivity with common reagents, and its behavior under acidic or basic environments. The presence of deuterium generally enhances its stability compared to non-deuterated compounds .
5-Carboxy-N-phenyl-2-1H-pyridone-d5 has several important applications:
5-Carboxy-N-phenyl-2-1H-pyridone-d5 is systematically named as 6-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)-1,6-dihydropyridine-3-carboxylic acid, reflecting its deuterated phenyl moiety and carboxylic acid functionality [4] [6]. Its molecular formula is C₁₂H₄D₅NO₃, with a precise molecular weight of 220.24 g/mol and an exact mass of 220.0896 [1] [4]. The deuterium atoms are specifically incorporated at all five positions of the phenyl ring (positions 2,3,4,5,6), leaving the pyridone ring’s hydrogen atoms unaffected [4] [5]. This selective labeling is confirmed by spectroscopic characterization, including mass fragmentation patterns showing the +5 amu shift relative to the non-deuterated analog [4]. The compound’s structure is represented by the canonical SMILES notation: O=C(C(C=C1)=CN(C2=C([2H])C([2H])=C([2H])C([2H])=C2[2H])C1=O)O
, which explicitly defines the deuteration sites [1] [4].
Table 1: Structural and Identity Data of 5-Carboxy-N-phenyl-2-1H-pyridone-d5 and Non-Deuterated Analog
Property | 5-Carboxy-N-phenyl-2-1H-pyridone-d5 | Non-Deuterated Analog |
---|---|---|
CAS Number | 1020719-24-7 | 77837-08-2 |
Molecular Formula | C₁₂H₄D₅NO₃ | C₁₂H₉NO₃ |
Molecular Weight (g/mol) | 220.24 | 215.20 |
IUPAC Name | 6-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)-1,6-dihydropyridine-3-carboxylic acid | 6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid |
Melting Point | Not reported | 268–270°C |
Deuterium labeling employs stable isotope chemistry to replace hydrogen atoms with deuterium (²H), creating analogs with identical chemical behavior but distinct mass properties. For 5-Carboxy-N-phenyl-2-1H-pyridone-d5, deuterium is incorporated via catalytic H/D exchange or de novo synthesis using deuterated precursors [4] [6]. The phenyl ring deuteration achieves ≥95% isotopic purity, confirmed by mass spectrometry and NMR [4]. This high isotopic enrichment is critical for minimizing protium (¹H) contamination, which could compromise tracer studies [6]. The primary purpose of deuteration is to serve as an internal standard in mass spectrometry-based quantification, leveraging the mass shift to differentiate the metabolite from endogenous matrices or non-deuterated analogs [1] [4]. This technique enhances the accuracy of pharmacokinetic profiling by eliminating signal interference [6].
Table 2: Key Isotopic Labeling Techniques for Deuterated Compounds
Technique | Application in 5-Carboxy-N-phenyl-2-1H-pyridone-d5 | Significance |
---|---|---|
Catalytic H/D Exchange | Exchange of phenyl ring hydrogens with deuterium | Requires optimization to prevent back-exchange |
Deuterated Precursor Synthesis | Use of pentadeuterioaniline or deuterated benzene derivatives | Ensures regioselective labeling at phenyl ring |
Isotopic Purity Analysis | HPLC-MS/MS or NMR validation | Confirms ≥95% deuterium incorporation |
Stability Monitoring | Storage at –20°C to prevent isotopic dilution | Maintains integrity for long-term tracer studies |
The synthesis initiates with 5-carboxy pirfenidone (the non-deuterated metabolite) as a key precursor, reacting it with deuterated reagents or deuterium sources under controlled conditions [4] [7]. Alternative routes involve coupling deuterated aniline with halogenated pyridone carboxylic acid derivatives via Pd-catalyzed cross-coupling [7]. Optimization focuses on:
Table 3: Synthetic Reaction Steps for 5-Carboxy-N-phenyl-2-1H-pyridone-d5
Step | Reactants | Conditions | Key Intermediate/Product |
---|---|---|---|
1 | Pentadeuterioaniline + Ethyl 6-chloronicotinate | Pd₂(dba)₃, XantPhos, Cs₂CO₃, 100°C | Ethyl 6-(pentadeuteriophenylamino)nicotinate |
2 | Cyclization | KOH, ethanol, reflux | 6-oxo-1-(phenyl-d₅)-1,6-dihydropyridine-3-carboxylic acid |
3 | Acidification | HCl, 0–5°C | Crystalline product formation |
4 | Purification | Preparative HPLC (C18 column) | >95% pure 5-Carboxy-N-phenyl-2-1H-pyridone-d5 |
5-Carboxy-N-phenyl-2-1H-pyridone-d5 is identified as the major oxidative metabolite of pirfenidone (5-methyl-1-phenyl-2-(1H)-pyridone), an antifibrotic drug used for idiopathic pulmonary fibrosis and diabetic kidney disease [2] [4]. In vivo studies confirm its formation via hepatic cytochrome P450-mediated oxidation (primarily CYP1A2), where the methyl group of pirfenidone is metabolized to a carboxylic acid [2]. The deuterated analog serves as a crucial internal standard for quantifying this metabolite in biological matrices (plasma, urine) using LC-MS/MS [1] [6]. Its use enables precise pharmacokinetic studies, revealing the metabolite’s role in pirfenidone’s clearance pathways [4]. Additionally, it aids in drug-drug interaction studies by tracking metabolic shifts when pirfenidone is co-administered with CYP modulators [6].
Table 4: Analytical Methods for Detecting 5-Carboxy-N-phenyl-2-1H-pyridone-d5 in Pirfenidone Studies
Application | Method | Conditions | Purpose |
---|---|---|---|
Quantification in Plasma | LC-MS/MS | Column: C18; Mobile phase: MeOH/H₂O + 0.1% formic acid | Measure metabolite concentrations in pharmacokinetic studies |
Isotopic Purity Assay | HPLC-UV | Column: C18; Detection: 310 nm | Confirm ≥95% deuterium incorporation |
Solubility Assessment | Equilibrium solubility assay | PBS (pH 7.4) or DMSO at 25°C | Determine suitability for in vitro tracer studies |
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0